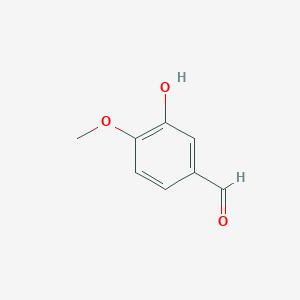![molecular formula C8H8Cl2 B020077 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene CAS No. 103063-82-7](/img/structure/B20077.png)
3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene, also known as DCTO, is a cyclic compound that has been extensively studied in scientific research due to its unique structure and potential applications. It is a polycyclic hydrocarbon that contains three fused rings and two chlorine atoms. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes and proteins involved in tumor growth and inflammation. It may also act as a free radical scavenger, which can help to prevent oxidative damage to cells.
Biochemische Und Physiologische Effekte
3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of certain tumor cells in vitro and in vivo. It has also been found to have anti-inflammatory effects and can reduce the production of certain inflammatory cytokines. Additionally, 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene has been found to have antioxidant properties and can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene in lab experiments is its unique structure, which can lead to the formation of novel compounds with potential applications. Additionally, 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene is relatively easy to synthesize using various methods. However, one limitation of using 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene. One direction is to further investigate its potential as an antitumor and anti-inflammatory agent. Another direction is to explore its potential as a catalyst for various chemical reactions. Additionally, further research is needed to fully understand the mechanism of action of 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene and its potential applications in other areas of scientific research.
In conclusion, 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene is a cyclic compound that has been extensively studied in scientific research due to its unique structure and potential applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene have been discussed in this paper. While there is still much to learn about 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene, its potential applications in scientific research make it an important compound to study.
Synthesemethoden
The synthesis of 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene has been achieved using various methods. One of the most common methods is the Diels-Alder reaction between cyclopentadiene and 1,2-dichloroethylene. This reaction leads to the formation of a Diels-Alder adduct, which can then be dehydrogenated to form 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene. Another method involves the reaction between cyclopentadiene and 1,2-dichloro-1,1,2,2-tetrafluoroethylene, which leads to the formation of a Diels-Alder adduct that can be dechlorinated to form 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene.
Wissenschaftliche Forschungsanwendungen
3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene has been found to have several potential applications in scientific research. It has been studied for its antitumor and anti-inflammatory properties. It has also been found to have potential as a catalyst for various chemical reactions. Additionally, 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene has been used as a starting material for the synthesis of other compounds.
Eigenschaften
CAS-Nummer |
103063-82-7 |
|---|---|
Produktname |
3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene |
Molekularformel |
C8H8Cl2 |
Molekulargewicht |
175.05 g/mol |
IUPAC-Name |
3,3-dichlorotricyclo[3.2.1.02,4]oct-6-ene |
InChI |
InChI=1S/C8H8Cl2/c9-8(10)6-4-1-2-5(3-4)7(6)8/h1-2,4-7H,3H2 |
InChI-Schlüssel |
GQKQNYMVDOQVIX-UHFFFAOYSA-N |
SMILES |
C1C2C=CC1C3C2C3(Cl)Cl |
Kanonische SMILES |
C1C2C=CC1C3C2C3(Cl)Cl |
Synonyme |
Tricyclo[3.2.1.02,4]oct-6-ene, 3,3-dichloro-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



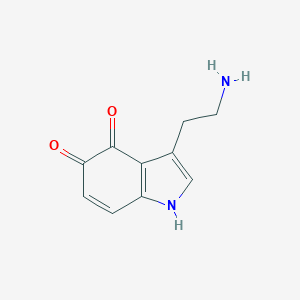
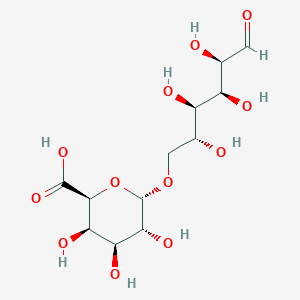
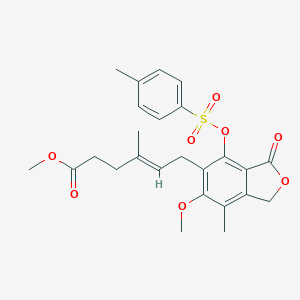
![2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B20006.png)
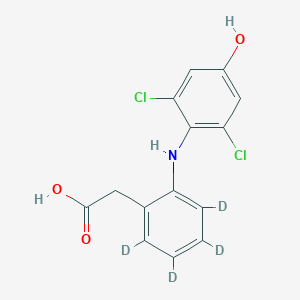
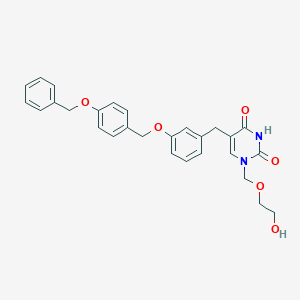
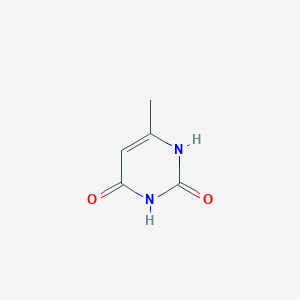
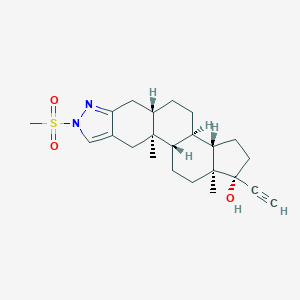
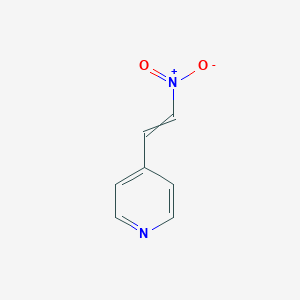
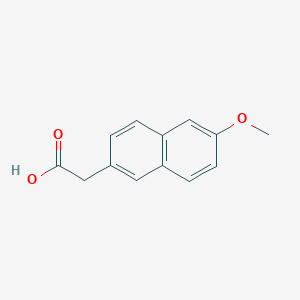
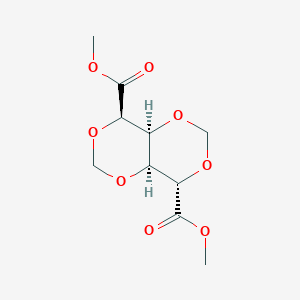
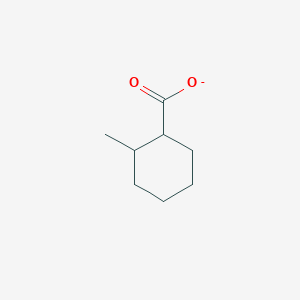
![[4-(Hydroxymethyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol](/img/structure/B20039.png)
